2,5-dimethoxy-2,5-dimethylfuran

Physical Property Thermodynamics Process Chemistry

2,5-Dimethoxy-2,5-dimethylfuran (CAS 18091-25-3) is a 2,5-disubstituted furan derivative characterized by the presence of two methoxy and two methyl groups on a 2,5-dihydrofuran core. With a molecular formula of C8H14O3 and a molecular weight of 158.19 g/mol, it is a valuable intermediate in organic synthesis and a potential precursor for biomass-derived chemicals.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 18091-25-3
Cat. No. B099158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethoxy-2,5-dimethylfuran
CAS18091-25-3
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCC1(C=CC(O1)(C)OC)OC
InChIInChI=1S/C8H14O3/c1-7(9-3)5-6-8(2,10-4)11-7/h5-6H,1-4H3
InChIKeyMYPFDGJQUXKSFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethoxy-2,5-dimethylfuran (CAS 18091-25-3): Baseline Properties for Scientific Procurement


2,5-Dimethoxy-2,5-dimethylfuran (CAS 18091-25-3) is a 2,5-disubstituted furan derivative characterized by the presence of two methoxy and two methyl groups on a 2,5-dihydrofuran core . With a molecular formula of C8H14O3 and a molecular weight of 158.19 g/mol, it is a valuable intermediate in organic synthesis and a potential precursor for biomass-derived chemicals [1]. The compound exists as a mixture of cis and trans geometric isomers and is recognized for its distinct substitution pattern which differentiates it from other furanic analogs [2].

Why 2,5-Dimethoxy-2,5-dimethylfuran (CAS 18091-25-3) Cannot Be Replaced by Generic Furan Analogs


Generic substitution of 2,5-dimethoxy-2,5-dimethylfuran with simpler furan derivatives like 2,5-dimethylfuran or 2,5-dimethoxyfuran is not a viable strategy for many research and industrial applications. The unique substitution pattern on the furan ring, specifically the presence of both methoxy and methyl groups at the 2,5-positions, imparts distinct chemical and physical properties that are not present in its analogs . This includes differences in boiling point, density, vapor pressure, and reactivity, which can significantly impact reaction outcomes, purification steps, and safety protocols [1]. Furthermore, the compound's role as a specific intermediate in the synthesis of complex molecules, such as conformationally restricted 5-HT2A/2C receptor agonists, highlights that its structural features are critical for downstream biological activity, making simple analog replacement impossible [2]. The following evidence quantifies these critical differences to guide informed scientific selection.

Quantitative Differentiation Evidence for 2,5-Dimethoxy-2,5-dimethylfuran (CAS 18091-25-3) Procurement


Boiling Point and Volatility Comparison: 2,5-Dimethoxy-2,5-dimethylfuran vs. 2,5-Dimethylfuran

The boiling point of 2,5-dimethoxy-2,5-dimethylfuran is significantly higher than that of 2,5-dimethylfuran, a key analog lacking the methoxy groups. This difference is critical for applications involving thermal processing or distillation, as it indicates substantially lower volatility and different vapor handling requirements. The target compound exhibits a boiling point of 185.6°C at 760 mmHg, whereas 2,5-dimethylfuran boils at 92-94°C [1][2].

Physical Property Thermodynamics Process Chemistry

Flash Point and Safety Classification: 2,5-Dimethoxy-2,5-dimethylfuran vs. 2,5-Dimethylfuran

2,5-Dimethoxy-2,5-dimethylfuran is significantly less flammable than its methyl-only analog, 2,5-dimethylfuran. The flash point of the target compound is 58.7°C, classifying it as a combustible liquid with a higher threshold for ignition compared to 2,5-dimethylfuran, which has a flash point of -1°C and is highly flammable . This difference has major implications for laboratory and industrial safety protocols, shipping classifications, and storage requirements.

Safety Flammability Handling

Vapor Pressure and Evaporation Rate: 2,5-Dimethoxy-2,5-dimethylfuran vs. 2,5-Dimethylfuran

The vapor pressure of 2,5-dimethoxy-2,5-dimethylfuran is substantially lower than that of 2,5-dimethylfuran, indicating a much slower rate of evaporation at ambient temperatures. The target compound has a vapor pressure of 0.948 mmHg at 25°C, whereas 2,5-dimethylfuran has a vapor pressure of 57.1 mmHg at 25°C . This 60-fold difference in volatility is critical for processes where minimizing evaporative losses or controlling vapor phase composition is essential.

Volatility Physical Chemistry Process Engineering

Synthetic Utility: Electrochemical Synthesis of 2,5-Dimethoxy-2,5-dimethylfuran from Furan

2,5-Dimethoxy-2,5-dimethylfuran can be directly synthesized via the electrochemical dimethoxylation of furan, a process that is not applicable to non-furanic building blocks. This method has been shown to achieve yields of up to 80% for the related 2,5-dimethoxy-2,5-dihydrofuran product, demonstrating a viable and potentially scalable route for producing this specific substitution pattern [1]. The use of ion-exchange membranes in this process further optimizes chemical yield, current efficiency, and energy consumption, making it an attractive industrial production method [1].

Electrosynthesis Green Chemistry Process Development

Role as a Key Intermediate: 2,5-Dimethoxy-2,5-dimethylfuran in the Synthesis of Bioactive Molecules

The 2,5-dimethoxy substitution pattern, as found in 2,5-dimethoxy-2,5-dimethylfuran, is a critical pharmacophore for high-affinity binding to 5-HT2A/2C receptors. Research has demonstrated that restricting the conformational flexibility of the 2,5-dimethoxy substituents into fused dihydrofuran rings, a motif related to the target compound's structure, generally results in increased potency relative to parent 2,5-dimethoxy compounds [1]. This specific structural motif is essential for achieving the desired pharmacological activity, and it cannot be replicated by simple alkyl or mono-methoxy furan analogs.

Medicinal Chemistry Pharmacophore Drug Discovery

Procurement-Driven Application Scenarios for 2,5-Dimethoxy-2,5-dimethylfuran (CAS 18091-25-3)


High-Temperature Organic Synthesis and Process Chemistry

For reactions requiring elevated temperatures (e.g., >100°C) where 2,5-dimethylfuran would evaporate and be lost from the reaction mixture, 2,5-dimethoxy-2,5-dimethylfuran is the superior choice. Its high boiling point (185.6°C) and low vapor pressure (0.948 mmHg at 25°C) ensure the compound remains in the liquid phase, maintaining stoichiometry and preventing loss, as established in Section 3 [1].

Medicinal Chemistry: Synthesis of Conformationally Restricted 5-HT2A/2C Receptor Ligands

In drug discovery programs targeting the 5-HT2A/2C receptors, 2,5-dimethoxy-2,5-dimethylfuran is a critical building block for constructing the conformationally restricted 2,5-dimethoxy pharmacophore. As demonstrated in Section 3, this specific substitution pattern is essential for achieving high-affinity binding and cannot be substituted with simpler furan analogs without a significant loss in biological activity [1].

Electrochemical Process Development and Scale-Up

For industrial or academic labs developing electrosynthetic methods, 2,5-dimethoxy-2,5-dimethylfuran is a key target. Its well-documented synthesis via anodic dimethoxylation of furan, as noted in Section 3, provides a foundation for optimizing current efficiency and yield in a flow-cell or batch reactor, making it a relevant compound for green chemistry and process intensification research [1].

Safe-Handling and Large-Scale Operations

For pilot plant or manufacturing settings where safety and ease of handling are paramount, 2,5-dimethoxy-2,5-dimethylfuran offers a distinct advantage over its highly flammable analog, 2,5-dimethylfuran. As quantified in Section 3, the target compound's higher flash point (58.7°C vs. -1°C) significantly reduces fire risk, simplifying storage requirements, transportation logistics, and overall safety compliance [1].

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